REACTION_CXSMILES
|
[CH:1]([CH:3]=[CH2:4])=[O:2].Br[CH:6]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:7]([O:9][CH2:10][CH3:11])=[O:8].C(N(CCCC)CCCC)CCC.C(O)C>C(O)(=O)C>[C:7]([CH:6]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH2:4][CH2:3][CH:1]=[O:2])([O:9][CH2:10][CH3:11])=[O:8]
|
Name
|
acrolein
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(=O)C=C
|
Name
|
|
Quantity
|
180 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
C(CCC)N(CCCC)CCCC
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C(CCC)N(CCCC)CCCC
|
Name
|
acrolein
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(=O)C=C
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling in an ice bath
|
Type
|
WAIT
|
Details
|
The stirring was continued for an additional 1 to 2 hours without additional cooling
|
Duration
|
1.5 (± 0.5) h
|
Type
|
CUSTOM
|
Details
|
the ethanol and unreacted acrolein were removed on a rotary evaporator
|
Type
|
ADDITION
|
Details
|
The residue was diluted with 500 ml benzene
|
Type
|
WASH
|
Details
|
washed with 3× 100 ml H2O and 2× 100 ml saturated NaCl solution
|
Type
|
CUSTOM
|
Details
|
rotary evaporated
|
Reaction Time |
2.5 (± 0.5) h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OCC)C(CCC=O)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 207 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |